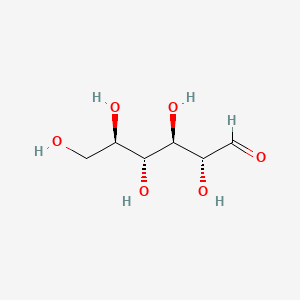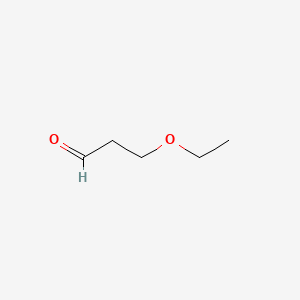
CID 62456
説明
CID 62456 is a useful research compound. Its molecular formula is C30H57NaO7S and its molecular weight is 584.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 62456 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 62456 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemically Induced Dimerization (CID) in Biological Systems
- Chemically Induced Dimerization (CID) as a Biological Tool : CID offers a versatile approach to manipulate biological systems, especially in studying signal transductions and protein trafficking. Recent advancements in orthogonal and reversible CID systems have enabled precise control over protein function, improving our understanding of these processes with high spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
CID in Immunodeficiencies and Stem Cell Transplantation
- CID in Allogeneic Hematopoietic Stem Cell Transplantation : Research has explored the use of CID techniques in the context of primary combined immunodeficiencies, particularly in HLA-mismatched allogeneic hematopoietic stem cell transplantation. This approach has shown promise in reducing complications like graft-versus-host disease and infection risks (Touzot et al., 2015).
Advanced Applications in Gene Regulation
- Engineered PROTAC-CID Systems for Gene Regulation : The integration of PROTAC-CID platforms in gene regulation and editing demonstrates the expanding scope of CID techniques. This includes the development of orthogonal systems capable of fine-tuning gene expression and enabling transient genome manipulation (Ma et al., 2023).
Photocaged-Photocleavable CID in Cell Biology
- Photocaged-Photocleavable CID for Protein Localization : The creation of photocaged-photocleavable chemical dimerizers enhances spatiotemporal control in CID applications. This technique has been effectively used for controlling protein-protein interactions and cellular events such as peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
CIDE Proteins in Apoptosis and Metabolic Disorders
- Role of CIDE Proteins in Apoptosis : The CIDE family of proteins, particularly CIDE-B, plays a crucial role in apoptosis and DNA fragmentation. Understanding the mechanisms of these proteins offers insights into apoptotic cell death regulation (Inohara et al., 1998).
- CIDE Proteins in Metabolic Disorders : CIDE proteins have also been identified as important regulators in metabolism, potentially serving as molecular targets for therapeutic interventions in diseases like obesity and diabetes (Gong, Sun, & Li, 2009).
特性
IUPAC Name |
sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGRBJQMNGSN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 62456 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S)-2-azaniumylpropanoyl]amino]pentanoate](/img/structure/B7820971.png)

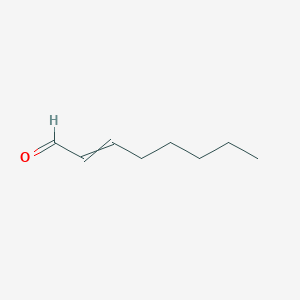
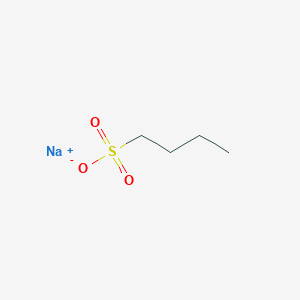
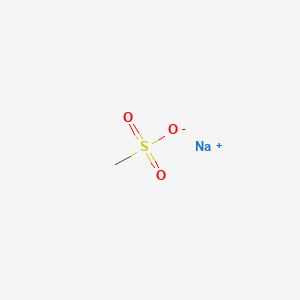
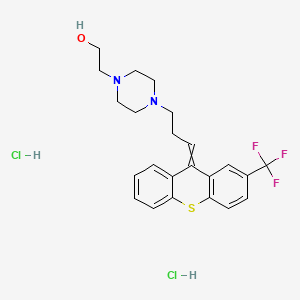


![(2S)-2-{[(2S)-2-azaniumyl-3-phenylpropanoyl]amino}-3-phenylpropanoate](/img/structure/B7821035.png)
